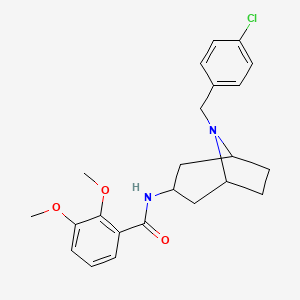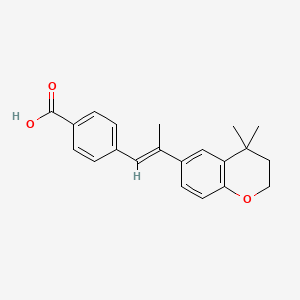
Triethylammonium borate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethylammonium borate is a chemical compound that has garnered interest due to its unique properties and potential applications in various fields. It is a borate salt formed by the reaction of triethylamine with boric acid. This compound is known for its stability and versatility, making it a valuable reagent in both laboratory and industrial settings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Triethylammonium borate can be synthesized through the reaction of triethylamine with boric acid. The reaction typically involves mixing an aqueous solution of triethylamine with boric acid under controlled conditions. The resulting product is then purified through crystallization or other suitable methods .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques to ensure high purity and yield. One common method includes the carbonation of a mixture of triethylamine and water in a pressure reactor. This process reduces carbon dioxide emissions and improves the efficiency of the reaction .
Análisis De Reacciones Químicas
Types of Reactions
Triethylammonium borate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different borate compounds.
Reduction: Reduction reactions can lead to the formation of boron-containing intermediates.
Substitution: It can participate in substitution reactions where the borate ion is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents, reducing agents, and various nucleophiles. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. These products can range from simple borate salts to more complex boron-containing compounds .
Aplicaciones Científicas De Investigación
Triethylammonium borate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of triethylammonium borate involves its interaction with various molecular targets. In biological systems, it can act as a buffer, maintaining pH levels and stabilizing proteins and nucleic acids. Its borate ion can also interact with hydroxyl groups, forming stable complexes that are useful in various chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
Triethylammonium bicarbonate: Used as a buffer in chromatography and electrophoresis.
Tetraethylammonium: Known for its use in blocking potassium channels and as a pharmacological research agent.
Uniqueness
Triethylammonium borate stands out due to its stability and versatility. Unlike other borate compounds, it offers a unique combination of buffering capacity and reactivity, making it suitable for a wide range of applications in both research and industry .
Propiedades
Número CAS |
68189-03-7 |
|---|---|
Fórmula molecular |
C6H18BNO3 |
Peso molecular |
163.03 g/mol |
Nombre IUPAC |
boric acid;N,N-diethylethanamine |
InChI |
InChI=1S/C6H15N.BH3O3/c1-4-7(5-2)6-3;2-1(3)4/h4-6H2,1-3H3;2-4H |
Clave InChI |
SRTFLHALJBGRMP-UHFFFAOYSA-N |
SMILES canónico |
B(O)(O)O.CCN(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N,N-diethylaniline;hydrogen phosphate](/img/structure/B12777144.png)


![31-oxo-9-aza-31-azoniadodecacyclo[33.10.2.02,30.05,29.07,27.08,24.010,23.011,20.013,18.032,46.036,41.043,47]heptatetraconta-1(45),2,4,8(24),10,12,14,16,18,22,25,28,32(46),37,39,43-hexadecaene-6,21,34,42-tetrone](/img/structure/B12777156.png)



![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-methylamino]-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12777177.png)





![sodium;[2-[(2-acetyl-4,6-dimethylphenyl)carbamoyl]thiophen-3-yl]sulfonyl-(3,4-dimethyl-1,2-oxazol-5-yl)azanide](/img/structure/B12777210.png)
